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Compound of Interest
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Cat. No.: B156320

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalononitrile (CsBrzNz) is a halogenated nitrile with potential applications as a
reactive intermediate in organic synthesis. This document provides a concise technical
overview of its initial characterization, compiling available data on its physicochemical
properties, synthesis, and spectroscopic characteristics. Due to a notable lack of
comprehensive experimental data in the public domain, this guide incorporates theoretical
predictions and data from analogous compounds to provide a foundational understanding.
Safety and handling protocols are also outlined. A detailed experimental protocol for the
synthesis of the dibromomalononitrile-potassium bromide complex is provided. This
document aims to serve as a starting point for researchers interested in the further investigation
and application of this compound.

Physicochemical Properties

Quantitative data for pure dibromomalononitrile is sparse in peer-reviewed literature. The
following table summarizes key physicochemical properties, including both reported and
calculated values.
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Property Value Source
Molecular Formula CsBrz2N2z [1]
Molecular Weight 223.85 g/mol [1]

CAS Number 1885-23-0 [1]
Density (predicted) 2.5+0.1 g/cm3

Boiling Point (predicted) 114.8 £ 35.0 °C at 760 mmHg

Flash Point (predicted) 23.3+25.9°C

LogP (predicted) 2.73

Vapor Pressure (predicted) 19.5 + 0.2 mmHg at 25°C

Refractive Index (predicted) 1.600

Synthesis and Purification
Synthesis of Dibromomalononitrile-Potassium Bromide
Complex

A detailed and reliable method for the synthesis of a stable complex of dibromomalononitrile
with potassium bromide has been reported. This complex is often used as a precursor for in
situ generation of dibromomalononitrile or for the synthesis of other compounds like
tetracyanoethylene.

Experimental Protocol:
o Materials: Malononitrile, Potassium Bromide, Bromine, Water.

o Apparatus: A 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a thermometer.

e Procedure:

o In the flask, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g
(0.63 mole) of potassium bromide.
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o Cool the mixture to 5-10 °C in an ice-water bath with stirring.

o Slowly add 488 g (158 ml, 3.05 moles) of bromine over a period of 2.5 hours, maintaining
the temperature at 5-10 °C.

o Continue stirring for an additional 2 hours at the same temperature.
o Collect the precipitated solid complex by filtration on a Buchner funnel.
o Wash the product with 150 ml of ice-cold water and dry it thoroughly.

o Further dry the product to a constant weight in a vacuum desiccator over phosphorus
pentoxide.

e Yield: 324-340 g (85—-89%) of a light-yellow solid complex.

Purification of Dibromomalononitrile

A specific protocol for the purification of pure dibromomalononitrile from its potassium
bromide complex or reaction mixture is not readily available in the reviewed literature. General
purification techniques for similar organic compounds, such as recrystallization from an
appropriate solvent or sublimation under reduced pressure, may be applicable. The choice of
solvent would need to be determined experimentally, considering the compound's polarity and
solubility.

Spectroscopic Characterization

Specific, experimentally verified spectroscopic data for dibromomalononitrile is not widely
published. The following sections provide expected spectral characteristics based on the
known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: As dibromomalononitrile (CBrz(CN)2) contains no hydrogen atoms, it will not
produce a signal in a *H NMR spectrum. The absence of signals would be a key identifying
feature.

e 13C NMR: The 3C NMR spectrum is expected to show two signals:
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o One for the quaternary carbon bonded to the two bromine atoms (CBrz). The chemical
shift of this carbon is difficult to predict precisely without experimental data but would likely
be in the downfield region due to the electronegativity of the bromine atoms.

o One for the two equivalent nitrile carbons (-C=N). The chemical shift for nitrile carbons
typically appears in the range of 110-125 ppm[2]. Due to the presence of the
electronegative bromine atoms on the adjacent carbon, this signal may be shifted slightly.
The quaternary nature of the nitrile carbons might result in a weaker signal intensity[3].

Infrared (IR) Spectroscopy

The IR spectrum of dibromomalononitrile is expected to be relatively simple. The most
characteristic absorption band would be due to the nitrile (-C=N) stretching vibration. This
typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm~1.
The presence of two nitrile groups may influence the intensity and position of this band. Other
vibrations, such as C-Br stretches, would appear in the fingerprint region at lower
wavenumbers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of dibromomalononitrile is expected to show a
molecular ion peak (M*) corresponding to its molecular weight (223.85 g/mol ). Due to the
presence of two bromine atoms, a characteristic isotopic pattern will be observed for the
molecular ion and any bromine-containing fragments. Bromine has two common isotopes, 7°Br
and 8Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks
at m/z values corresponding to [C37°Br2Nz]*, [C37°Br8BrNz]*, and [C381Br2Nz]* in an intensity
ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

Common fragmentation pathways would likely involve the loss of a bromine atom or a cyano
group:

e [M - Br]*: A prominent peak corresponding to the loss of a bromine radical.

e [M - CN]*: A peak corresponding to the loss of a cyano radical.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC113450010&productDescription=DICHLOROMALONONITRILE%2C+9+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/sds/aldrich/163880
https://www.benchchem.com/product/b156320?utm_src=pdf-body
https://www.benchchem.com/product/b156320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Further fragmentation of these initial ions is also expected.

Thermal Analysis

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for
dibromomalononitrile is not available in the literature.

o TGA: ATGA analysis would provide information on the thermal stability and decomposition
profile of the compound. The thermogram would show the temperature at which mass loss
begins and the number of decomposition steps.

e DSC: ADSC analysis would identify phase transitions, such as melting point, and any
exothermic or endothermic decomposition processes.

Reactivity and Potential Applications

Dibromomalononitrile is expected to be a reactive molecule due to the presence of two
electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same
carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack
by nucleophiles. This reactivity suggests its potential as a building block in organic synthesis for
the introduction of the dicyanomethylene group or for the construction of more complex
heterocyclic systems.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity,
cytotoxicity, or mechanism of action of dibromomalononitrile. However, some related
compounds have shown biological effects:

» Dibromoacetonitrile (DBAN): A related but structurally different compound, has been studied
for its cellular adverse actions, which are likely related to oxidative stress.

e Dicyanomethylene Compounds: The dicyanomethylene group is a component of various
functional molecules, including some used in biological sensing and imaging, often based on
intramolecular charge transfer (ICT) mechanisms.
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Given the high reactivity of dibromomalononitrile, it is likely to exhibit significant biological
activity, potentially through covalent modification of biological macromolecules. However,
without experimental data, any discussion of its role in drug development or its interaction with
specific signaling pathways would be purely speculative.

Safety and Handling

Based on available safety data sheets (SDS), dibromomalononitrile is a hazardous
substance.

e GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.

 Precautionary Measures:

(¢]

Work in a well-ventilated area, preferably under a chemical fume hood.

[¢]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

[¢]

Wear protective gloves, protective clothing, and eye protection.

o

Wash skin thoroughly after handling.

o

Do not eat, drink, or smoke when using this product.

o First Aid:

[¢]

If swallowed: Call a poison center or doctor. Rinse mouth.

o

If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

o

If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek
immediate medical attention.

o

In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and
easy to do. Continue rinsing.

o Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides
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may be produced.
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Caption: Synthesis workflow for the dibromomalononitrile-potassium bromide complex.
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Caption: A potential nucleophilic substitution pathway for diboromomalononitrile.

Conclusion and Future Directions

Dibromomalononitrile is a potentially valuable synthetic intermediate, yet it remains poorly
characterized in the public domain. This technical guide has compiled the available information
on its synthesis, physicochemical properties, and predicted spectroscopic features. The most
significant knowledge gap is the complete absence of data on its biological activity and thermal
properties. Further experimental investigation is required to fully elucidate the properties and
potential applications of this compound, particularly in the context of medicinal chemistry and
materials science. Researchers are encouraged to conduct comprehensive spectroscopic and
thermal analyses, as well as in vitro and in vivo studies, to build upon this preliminary
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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